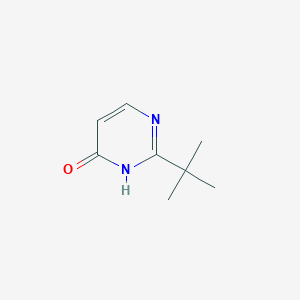

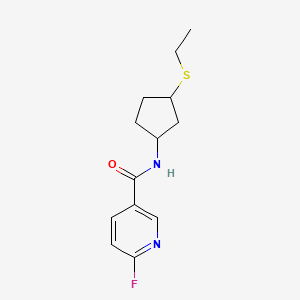

2-(Tert-butyl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

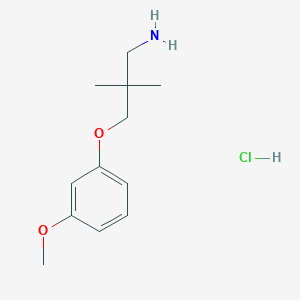

2-(Tert-butyl)pyrimidin-4(3H)-one (2-TBP) is an organic compound belonging to the class of pyrimidines. It is a versatile organic compound that has been used in a variety of fields, such as organic synthesis, drug development, biochemistry, and materials science. The compound has a unique structure, which makes it particularly useful for a variety of applications.

Applications De Recherche Scientifique

1. Histamine H4 Receptor Ligands

2-Aminopyrimidines, including those with modifications like 4-tert-butyl, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown potential in anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Interaction with Bovine Serum Albumin

A compound, 2-tert-butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to 2-(Tert-butyl)pyrimidin-4(3H)-one, was synthesized and its interaction with Bovine Serum Albumin was studied. This research indicated the compound's binding with BSA and suggested that hydrophobic interactions played a major role in this reaction (Sun Shaofa, 2010).

3. Antiplasmodial Pharmacomodulation

2-Aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives, with tert-butyl modifications, were synthesized and evaluated for their antiplasmodial activity against the Plasmodium falciparum strain. This study provided valuable structure-activity relationship data for antiplasmodial agents (Mustière et al., 2022).

4. Synthesis of Heterocyclic β-amino Acids

The synthesis of β-amino-5-pyrimidinepropanoic ester, involving a tert-butyl group, has been reported. This compound is significant in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

5. Inhibitors of Cell Line Proliferation

Pyrazolo[3,4-d]pyrimidine derivatives, including those with tert-butyl groups, were synthesized and studied as inhibitors of cell line proliferation. They acted by interfering with the phosphorylation of Src, a protein involved in cancer cell growth (Carraro et al., 2006).

6. Synthesis of Novel Polyimides

New polyimides containing tert-butyl side groups were synthesized, showing low dielectric constants, excellent solubility, and high thermal stability. These materials are useful in applications like organic light-emitting diodes and nonlinear optics (Chern & Tsai, 2008).

Mécanisme D'action

Target of Action

The primary target of 2-(Tert-butyl)pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

2-(Tert-butyl)pyrimidin-4(3H)-one inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .

Pharmacokinetics

The compound’s significant antimycobacterial activity suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were found to be non-cytotoxic .

Action Environment

It’s worth noting that the compound’s efficacy may vary depending on the strain of mycobacterium tuberculosis, as suggested by the different ic50 values against different strains .

Propriétés

IUPAC Name |

2-tert-butyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLZBIRORCZFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)pyrimidin-4(3H)-one | |

CAS RN |

42351-88-2 |

Source

|

| Record name | 2-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)

![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)

![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)